2-ethenyl-N,N-dimethylpyridin-4-amine
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Overview
Description
Reagents: N,N-dimethyl-4-aminopyridine, vinyl bromide
Conditions: The reaction is typically carried out in the presence of a base such as potassium carbonate, at a temperature range of 50-80°C.
Reaction: [ \text{N,N-dimethyl-4-aminopyridine} + \text{vinyl bromide} \rightarrow \text{2-ethenyl-N,N-dimethylpyridin-4-amine} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethenyl-N,N-dimethylpyridin-4-amine can be achieved through several synthetic routes
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Alkylation of 4-aminopyridine
Reagents: 4-aminopyridine, dimethyl sulfate
Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane or acetonitrile, at a temperature range of 0-25°C.
Reaction: [ \text{4-aminopyridine} + \text{dimethyl sulfate} \rightarrow \text{N,N-dimethyl-4-aminopyridine} ]
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: The reaction is typically carried out in an aqueous medium, at a temperature range of 25-50°C.
Products: Oxidation of the ethenyl group can lead to the formation of corresponding aldehydes or carboxylic acids.
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Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: The reaction is typically carried out in an inert solvent such as tetrahydrofuran, at a temperature range of 0-25°C.
Products: Reduction of the ethenyl group can lead to the formation of ethyl-substituted derivatives.
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Substitution
Reagents: Halogenating agents (e.g., bromine, chlorine)
Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane, at a temperature range of 0-25°C.
Products: Substitution reactions can lead to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, aqueous medium, 25-50°C
Reduction: Sodium borohydride, lithium aluminum hydride, tetrahydrofuran, 0-25°C
Substitution: Bromine, chlorine, dichloromethane, 0-25°C
Scientific Research Applications
Chemistry
2-ethenyl-N,N-dimethylpyridin-4-amine is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in the study of metalloproteins and other metal-dependent biological processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways. Its structural features allow for the design of analogs with improved pharmacological properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes, including polymerization and catalysis.
Mechanism of Action
The mechanism of action of 2-ethenyl-N,N-dimethylpyridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s ability to form stable complexes with metal ions can influence its activity and specificity.
Molecular Targets and Pathways
Enzymes: this compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups.
Receptors: The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Ion Channels: By interacting with ion channels, this compound can affect ion transport and cellular excitability.
Comparison with Similar Compounds
Similar Compounds
2-ethenylpyridine: Lacks the dimethylamino group, making it less versatile in terms of functionalization.
N,N-dimethyl-4-aminopyridine: Lacks the ethenyl group, limiting its reactivity in certain types of reactions.
4-aminopyridine: Lacks both the ethenyl and dimethylamino groups, making it less reactive and versatile.
Uniqueness
2-ethenyl-N,N-dimethylpyridin-4-amine is unique due to the presence of both the ethenyl and dimethylamino groups. This combination of functional groups enhances its reactivity and versatility in various chemical reactions. The compound’s ability to form stable complexes with metal ions further distinguishes it from similar compounds, making it valuable in both research and industrial applications.
Properties
IUPAC Name |
2-ethenyl-N,N-dimethylpyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-4-8-7-9(11(2)3)5-6-10-8/h4-7H,1H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUOMZRJAXSOFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597988 |
Source
|
Record name | 2-Ethenyl-N,N-dimethylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151732-33-1 |
Source
|
Record name | 2-Ethenyl-N,N-dimethylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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